

# Comprehensive Technical Review: Thiethylperazine - Historical Development and Clinical Profile

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Thiethylperazine

CAS No.: 1420-55-9

Cat. No.: S545195

[Get Quote](#)

## Introduction and Drug Profile

**Thiethylperazine** represents a **piperazine phenothiazine** derivative that has occupied a unique niche in the landscape of antiemetic therapy since its clinical introduction. Developed initially as an **antipsychotic agent**, this compound was subsequently repurposed primarily for the management of **nausea and vomiting** across diverse clinical contexts. The drug's chemical designation is 2-ethyl-mercapto-10-[3'-(1"-methyl-piperazinyl-4")-propyl-1'] phenothiazine, with a molecular formula of  $C_{22}H_{29}N_3S_2$  and a molecular weight of  $399.62 \text{ g}\cdot\text{mol}^{-1}$  [1] [2]. **Thiethylperazine** is characterized by its distinctive **tricyclic phenothiazine structure** wherein two benzene rings are linked by both sulfur and nitrogen atoms, with a piperazine side-chain attached to the nitrogen atom at position 10 within the center ring [3]. The compound presents as a yellowish, granular powder that is odorless or possesses a slight odor, with the maleate salt form decomposing at temperatures between  $188\text{-}190^\circ\text{C}$  [3].

From a clinical pharmacology perspective, **thiethylperazine** has been marketed under various trade names including **Torecan** and **Norzine** [1] [4]. It has been formulated for administration via multiple routes, including oral tablets (10 mg), intramuscular injection (10 mg/2 mL), and rectal suppositories [2] [5]. The injectable form contains excipients such as sodium metabisulfite, which may cause allergic-type reactions in susceptible individuals, and ascorbic acid as a stabilizer [2]. The tablet formulation includes FD&C Yellow

No. 5 (tartrazine), which can precipitate bronchial asthma in certain patients, particularly those with aspirin hypersensitivity [2].

Table: Fundamental Properties of **Thiethylperazine**

Property Category	Specific Characteristics
Chemical Structure	Tricyclic phenothiazine with piperazine side chain
Molecular Formula	C <sub>22</sub> H <sub>29</sub> N <sub>3</sub> S <sub>2</sub>
Molecular Weight	399.62 g·mol <sup>-1</sup>
Physical Properties	Yellowish, granular powder; odorless or slight odor
Solubility	Slightly soluble in ethanol and methanol; very slightly soluble in water
Protein Binding	Approximately 60%
Elimination Half-life	12 hours

## Historical Development and Timeline

The development of **thiethylperazine** occurred within the broader context of **phenothiazine research** that flourished in the mid-20th century. The phenothiazine class originated from the investigative work on **antihistamine agents** conducted primarily by Rhône-Poulenc Laboratories in the 1940s [6]. This research trajectory initially focused on replacing the anti-malarial drug quinine, which faced wartime shortages due to shipping blockades [6]. During systematic investigation of the therapeutic potential of newly discovered antihistamines, researchers examined libraries of compounds originally synthesized for other applications, leading to the seminal discovery of **chlorpromazine** in 1946 (designated 4560-R.P. within company records) [6]. This compound demonstrated limited antihistamine activity but revealed remarkable antiemetic properties in canine models when challenged with apomorphine in 1951 [6].

**Thiethylperazine** emerged as part of the second generation of phenothiazine derivatives that incorporated a **piperazine moiety** in their side chain, a structural modification that enhanced their antiemetic potency while

potentially reducing sedative properties [6]. The synthesis of **thiethylperazine** was first described in the scientific literature through a multi-step process that begins with a Goldberg reaction between 3-(ethylsulfanyl)aniline and 2-chlorobenzoic acid to form a diarylamine intermediate [1]. Subsequent thermolytic decarboxylation, ring closure using sulfur and iodine, and final alkylation with 1-( $\gamma$ -chloropropyl)-4-methylpiperazine yields the active compound [1]. This synthetic pathway was pioneered by Bourquin and colleagues in 1958 and later refined with a patent issued in 1967 assigned to Sandoz KK [1].

The **commercial development** of **thiethylperazine** was spearheaded by Sandoz, which marketed the drug under the brand name Torecan [1]. The medication received approval from the U.S. Food and Drug Administration and became established in clinical practice during the 1960s, with published clinical studies on its antiemetic applications appearing in the medical literature by 1964 [7] [1]. The initial clinical focus centered on its utility in managing postoperative nausea and vomiting, with subsequent applications expanding to include nausea associated with cancer therapy, radiation therapy, and other clinical scenarios [4] [3]. Interestingly, while **thiethylperazine** was primarily employed as an antiemetic, investigative work in the 1970s by Rotrosen and colleagues demonstrated that the compound possessed **significant antipsychotic efficacy** in controlled clinical trials, approximately three times more potent than chlorpromazine in this capacity [8]. Despite these findings, **thiethylperazine** was never formally marketed as an antipsychotic agent, possibly due to the contemporary emergence of other therapeutic options and concerns about its side effect profile [1] [8].

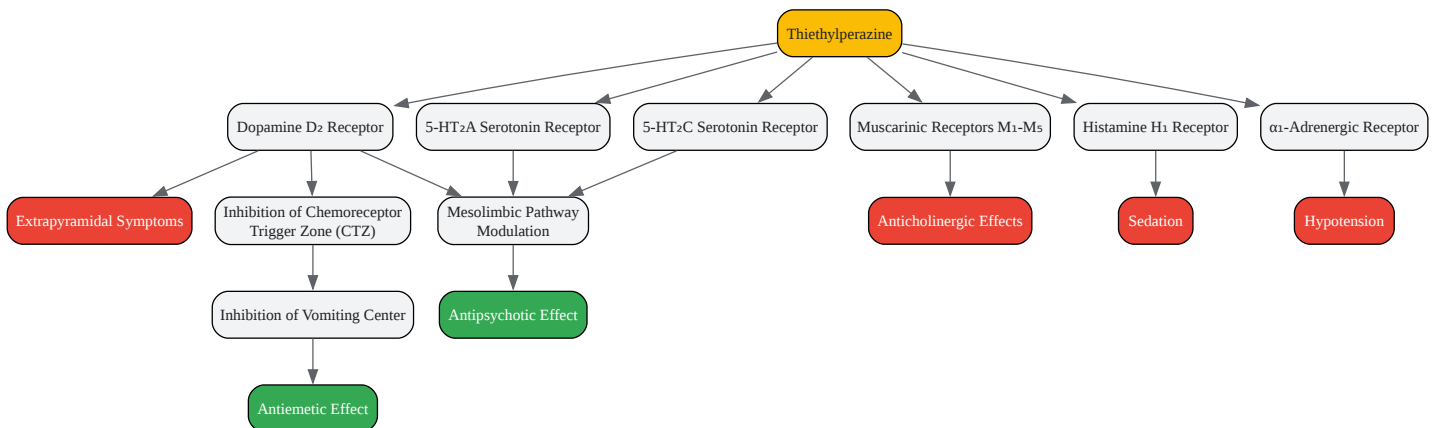
## Mechanism of Action and Pharmacodynamics

**Thiethylperazine** exhibits a complex **receptor interaction profile** that underpins both its therapeutic effects and adverse reaction spectrum. As a phenothiazine derivative, its primary mechanism of action involves **dopamine receptor antagonism**, though it interacts with multiple neurotransmitter systems [1] [4]. The drug functions as an antagonist at types 1, 2, and 4 dopamine receptors, with particular affinity for the D<sub>2</sub> subtype [4]. This dopaminergic blockade in the **chemoreceptor trigger zone (CTZ)** of the area postrema represents the fundamental mechanism for its antiemetic efficacy, as the CTZ contains a high density of dopamine receptors and is accessible to circulating emetogenic substances due to its location outside the blood-brain barrier [5].

Beyond its dopaminergic activity, **thiethylperazine** demonstrates significant antagonism at **serotonergic receptors**, specifically the 5-HT<sub>2A</sub> and 5-HT<sub>2C</sub> subtypes [1] [4]. This serotonergic modulation may

contribute to both its antiemetic properties and its documented antipsychotic efficacy [8]. Additionally, the drug exhibits antagonistic activity at **muscarinic cholinergic receptors** (types 1 through 5), **histamine H<sub>1</sub> receptors**, and  **$\alpha_1$ -adrenergic receptors** [1] [4]. This multifaceted receptor profile explains the diverse pharmacological effects observed with **thiethylperazine** administration, including both therapeutic benefits and adverse reactions such as sedation, dry mouth, and orthostatic hypotension [2] [9].

The **antiemetic effect** of **thiethylperazine** is mediated through a dual mechanism involving both direct action on the CTZ and inhibition of the vomiting center in the medulla oblongata [2] [5]. This coordinated action makes it particularly effective against nausea and vomiting triggered by diverse stimuli, including anesthesia, chemotherapeutic agents, radiation therapy, and toxins [4] [5]. Unlike some antiemetic agents, **thiethylperazine** demonstrates limited efficacy against vertigo or motion sickness, suggesting a more targeted mechanism rather than broad-spectrum vestibular suppression [4] [5].



[Click to download full resolution via product page](#)

*Diagram: Thiethylperazine's multi-receptor pharmacology and clinical effects. The drug antagonizes multiple neurotransmitter receptors, resulting in both therapeutic antiemetic and antipsychotic effects,*

alongside various adverse reactions. The diagram illustrates the complex relationship between receptor targets and clinical outcomes.

Table: Receptor Binding Profile of **Thiethylperazine**

Receptor Type	Action	Clinical Correlation
Dopamine D <sub>1</sub> , D <sub>2</sub> , D <sub>4</sub>	Antagonist	Antiemetic effect; Extrapyrarnidal symptoms
5-HT <sub>2A</sub> , 5-HT <sub>2C</sub>	Antagonist	Antipsychotic effect; Reduced extrapyramidal symptoms
Muscarinic M <sub>1</sub> -M <sub>5</sub>	Antagonist	Anticholinergic effects (dry mouth, blurred vision)
Histamine H <sub>1</sub>	Antagonist	Sedation; Anti-nausea effects
α <sub>1</sub> -Adrenergic	Antagonist	Orthostatic hypotension; Dizziness

## Clinical Development and Applications

### Therapeutic Indications and Efficacy

**Thiethylperazine** has been primarily developed and approved for the **management of nausea and vomiting** across diverse clinical contexts [4] [2]. Clinical studies have demonstrated its particular utility in controlling emesis associated with surgical anesthesia, with recommended administration via deep intramuscular injection at or shortly before the termination of anesthesia [2] [9]. The drug has also shown efficacy in mitigating nausea and vomiting induced by **mildly emetogenic cancer chemotherapy** agents and radiation therapy, though it appears less effective against the more severely emetogenic chemotherapeutic compounds [4] [5]. Additionally, **thiethylperazine** has been employed for the control of vomiting secondary to various toxins and metabolic derangements [4] [5].

Despite its primary classification as an antiemetic, intriguing clinical research has revealed that **thiethylperazine** possesses **significant antipsychotic properties** [8]. A landmark study published in the Archives of General Psychiatry in 1978 demonstrated that **thiethylperazine** exhibited full antipsychotic efficacy in schizophrenic patients, with potency approximately three times greater than chlorpromazine when

compared in standardized neuroleptic assessment models [8]. The investigation further established that **thiethylperazine** produced elevations in cerebrospinal fluid homovanillic acid levels in monkeys, increased striatal dihydroxyphenylacetic acid in rats, and elevated prolactin in humans—three established biomarkers of dopaminergic antagonism that correlate with antipsychotic activity [8]. These findings positioned **thiethylperazine** as a clinically effective antipsychotic agent, though it was never formally marketed for this indication [1] [8].

## Dosing and Administration

The **standard dosing regimen** for **thiethylperazine** in adult populations ranges from 10 mg to 30 mg daily, typically divided into one to three administrations [2] [9] [5]. The drug is available in multiple formulations:

- **Oral tablets:** 10 mg, administered one to three times daily [9]
- **Intramuscular injection:** 10 mg per 2 mL, administered via deep IM injection one to three times daily [2]
- **Rectal suppositories:** 10 mg, administered one to three times daily [5]

Clinical guidelines emphasize that the intravenous route of administration is strictly contraindicated due to the risk of severe hypotension reported with intravenous phenothiazine administration [2] [9]. For postoperative nausea and vomiting, the intramuscular formulation is preferred, with administration timed at or shortly before the conclusion of anesthetic delivery [2]. The dosage for pediatric patients has not been formally established, and safety and effectiveness in children remain undetermined [2] [9].

Table: Clinical Formulations and Dosing of **Thiethylperazine**

Formulation	Strength	Route	Frequency	Special Considerations
Tablets	10 mg	Oral	1-3 times daily	Contains tartrazine dye; may cause allergic reactions
Injection	10 mg/2 mL	Intramuscular	1-3 times daily	Administer deep IM; contains sulfites; avoid IV route
Suppositories	10 mg	Rectal	1-3 times daily	Alternative when oral route not feasible

## Experimental Protocols and Methodologies

### Preclinical Assessment of Antiemetic Efficacy

The **preclinical evaluation** of **thiethylperazine**'s antiemetic properties employed established animal models predictive of clinical efficacy. The fundamental protocol involved administration of known emetic stimuli to laboratory animals (typically dogs or ferrets) followed by quantification of vomiting episodes with and without **thiethylperazine** pretreatment [6]. The standard methodology can be summarized as follows:

- **Animal Preparation:** Mature beagle dogs or ferrets of either sex are fasted for 12-18 hours with free access to water prior to experimentation to standardize gastric contents [6].
- **Dosing Protocol:** **Thiethylperazine** is administered orally, intravenously, or intramuscularly at varying doses (typically 0.1-5.0 mg/kg) 30-60 minutes before emetic challenge [6].
- **Emesis Induction:** Animals receive known emetic stimuli including apomorphine (0.1-0.3 mg/kg SC), copper sulfate (20-40 mg/kg orally), or cisplatin (3-6 mg/kg IV) [6].
- **Data Collection:** The number of vomiting episodes, latency to first emesis, and total number of retches are recorded and compared against vehicle-treated control groups [6].
- **Statistical Analysis:** Results are analyzed using appropriate statistical methods (ANOVA with post-hoc tests) with significance set at  $p < 0.05$  [6].

This experimental paradigm allowed researchers to quantify the **dose-response relationship** for **thiethylperazine**'s antiemetic effect and compare its potency relative to other phenothiazine derivatives and antiemetic agents [6]. The model using apomorphine challenge specifically evaluates blockade of the dopamine receptors in the chemoreceptor trigger zone, while copper sulfate administration assesses peripheral emetic pathway modulation [6].

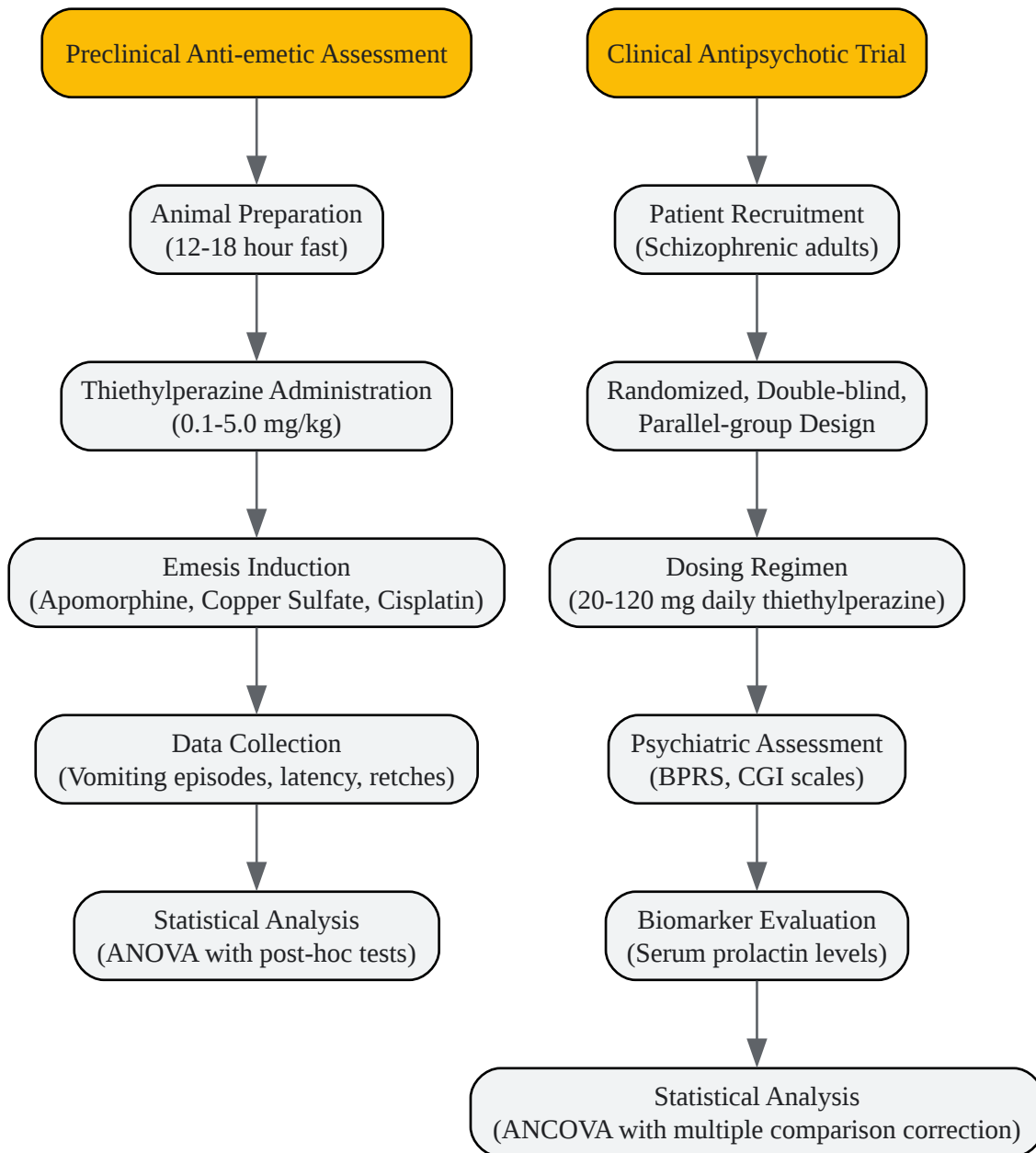
### Clinical Trial Methodology for Antipsychotic Efficacy

The **protocol for evaluating thiethylperazine**'s antipsychotic properties in human subjects was detailed in the 1978 study by Rotrosen et al. [8]. This rigorous clinical trial employed a structured methodology:

- **Patient Population:** Adult schizophrenic patients (meeting standardized diagnostic criteria) were recruited following appropriate institutional review board approval and informed consent procedures [8].

- **Study Design:** The investigation utilized a randomized, double-blind, parallel-group design with active comparator (chlorpromazine) and placebo control arms [8].
- **Dosing Regimen:** **Thiethylperazine** was administered at doses ranging from 20-120 mg daily, with chlorpromazine dosed at 100-600 mg daily, based on previous potency comparisons from preclinical data [8].
- **Assessment Tools:** Standardized psychiatric rating scales were employed at baseline and regular intervals throughout the trial period, including the Brief Psychiatric Rating Scale (BPRS) and Clinical Global Impression (CGI) scale [8].
- **Biomarker Evaluation:** Correlative neuroendocrine studies measured serum prolactin elevation as an indicator of central dopamine receptor blockade [8].
- **Statistical Analysis:** Change scores from baseline were calculated and compared between treatment groups using analysis of covariance, with appropriate correction for multiple comparisons [8].

This methodological approach demonstrated that **thiethylperazine** produced **significant improvements** in both positive and negative symptoms of schizophrenia, with effect sizes comparable to established antipsychotic medications [8]. The study notably identified that differences in efficacy between earlier negative trials and their positive findings could be accounted for by appropriate dosage adjustments, highlighting the importance of dose-ranging in psychopharmacology research [8].



[Click to download full resolution via product page](#)

*Diagram: Experimental workflows for evaluating **thiethylperazine**'s antiemetic and antipsychotic properties. The preclinical assessment employs animal models with emetic challenges, while clinical trials for antipsychotic efficacy utilize randomized controlled designs with standardized rating scales.*

## Safety Profile and Regulatory Status

## Adverse Effects and Toxicity

**Thiethylperazine** exhibits a **side effect profile** consistent with its phenothiazine classification and multifaceted receptor antagonism [2] [9]. The most frequently reported adverse reactions involve the central nervous system, including drowsiness, dizziness, headache, and occasional cases of fever and restlessness [2] [9]. Of particular clinical significance is the potential for **extrapyramidal symptoms** (EPS), which may manifest as dystonia, torticollis, oculogyric crises, akathisia, and gait disturbances [1] [2]. These movement disorders are more likely to occur in young adults and children, with one documented case of acute dystonia occurring in a 19-year-old male following discontinuation of the drug [1]. The neurophysiological basis for these effects stems primarily from dopamine D<sub>2</sub> receptor blockade in nigrostriatal pathways [4].

Additional adverse effects span multiple organ systems [2] [9]:

- **Autonomic nervous system:** Dryness of the mouth and nose, blurred vision, tinnitus, and occasional cases of sialorrhea with altered gustatory sensation [2] [9]
- **Cardiovascular effects:** Hypotension (particularly with parenteral administration), tachycardia, and ECG changes [2] [9]
- **Hepatobiliary system:** Occasional cases of cholestatic jaundice have been observed [2] [9]
- **Endocrine system:** Peripheral edema of the arms, hands, and face; elevated prolactin levels [2] [9]
- **Hematological effects:** Blood dyscrasias including agranulocytosis, leukopenia, thrombocytopenia, and aplastic anemia have been reported with phenothiazine class drugs [2]

In cases of acute overdose, manifestations primarily reflect exaggerated CNS effects and include extrapyramidal symptoms, confusion, convulsions with reduced or absent reflexes, respiratory depression, and hypotension [1] [2]. Management of overdose involves supportive care with maintenance of adequate pulmonary ventilation, gastric decontamination if conscious, and use of pressor agents (specifically norepinephrine or phenylephrine rather than epinephrine) for hypotension [2] [5].

## Contraindications and Drug Interactions

**Thiethylperazine** therapy is **contraindicated** in several clinical scenarios, including severe central nervous system depression, comatose states, and known hypersensitivity to phenothiazines [2] [9]. The drug is also contraindicated in pregnancy, though the specific teratogenic risk category has not been formally classified [2] [5]. Importantly, intravenous administration is strictly contraindicated due to the risk of severe hypotension [2] [9].

The **drug interaction profile** of **thiethylperazine** is substantial, with 478 known drug interactions documented, including 32 major, 434 moderate, and 12 minor interactions [10]. Of particular clinical importance:

- **CNS depressants:** Phenothiazines potentiate the effects of barbiturates, anesthetics, opiates, alcohol, and other sedative-hypnotic agents [2] [9]
- **Anticholinergic agents:** Additive effects with atropine and other antimuscarinic drugs [2]
- **Hypotensive agents:** Enhanced blood pressure lowering effects when combined with antihypertensive medications [9]
- **Phosphorous insecticides:** Increased toxicity risk due to potentiation [2]

Additionally, the drug contains sulfites (in injectable form) and tartrazine dye (in tablets), which may precipitate allergic-type reactions in susceptible individuals [2].

## Regulatory History and Current Status

**Thiethylperazine** received **initial regulatory approval** in the United States and numerous other countries during the 1960s [1] [7]. The brand name product Torecan has since been discontinued in several markets, including the United States, though generic versions may remain available in certain countries [9] [5]. Currently, **thiethylperazine** maintains approval in various nations including India, Malaysia, France, Russia, Singapore, and Japan [5].

The **therapeutic classification** of **thiethylperazine** has evolved throughout its market history. While initially developed and approved as an antiemetic, evidence of its antipsychotic efficacy has created an interesting dichotomy in its regulatory positioning [8]. The drug continues to be primarily regarded as an antiemetic in clinical practice, particularly for management of postoperative nausea and vomiting and nausea associated with mildly emetogenic chemotherapy [4] [5]. Its use has declined in recent decades with the introduction of newer antiemetic classes such as 5-HT<sub>3</sub> receptor antagonists and NK<sub>1</sub> receptor antagonists, which offer improved side effect profiles [6].

## Conclusion

**Thiethylperazine** represents a historically significant pharmaceutical agent that emerged from the productive phenothiazine research era of the mid-20th century. Its development pathway from **antihistamine**

**derivatives** to specialized antiemetic illustrates the serendipitous nature of drug discovery and the importance of receptor pharmacology in understanding therapeutic applications. The drug's **dual identity** as both an antiemetic and a potent antipsychotic—the latter never fully commercialized—highlights the complex interplay between scientific discovery, clinical development, and market forces in pharmaceutical innovation.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Thiethylperazine [en.wikipedia.org]
2. Torecan: Package Insert / Prescribing Information [drugs.com]
3. Thiethylperazine - an overview [sciencedirect.com]
4. Thiethylperazine: Uses, Interactions, Mechanism of Action [go.drugbank.com]
5. Thiethylperazine : Indications, Uses, Dosage, Drugs ... [medicaldialogues.in]
6. A History of Drug Discovery for Treatment of Nausea and ... [pmc.ncbi.nlm.nih.gov]
7. [THE USE OF TORECAN (THIETHYLPERAZINE) AS AN ... [pubmed.ncbi.nlm.nih.gov]
8. Thiethylperazine; clinical antipsychotic efficacy and ... [pubmed.ncbi.nlm.nih.gov]
9. Torecan (Thiethylperazine): Side Effects, Uses, Dosage ... [rxlist.com]
10. Thiethylperazine Interactions [drugs.com]

To cite this document: Smolecule. [Comprehensive Technical Review: Thiethylperazine - Historical Development and Clinical Profile]. Smolecule, [2026]. [Online PDF]. Available at: [\[https://www.smolecule.com/products/b545195#thiethylperazine-historical-development-and-clinical-introduction\]](https://www.smolecule.com/products/b545195#thiethylperazine-historical-development-and-clinical-introduction)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)